molecular formula C17H19N3O2 B2403346 6-(4-Methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one CAS No. 922974-95-6

6-(4-Methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one

Cat. No. B2403346
CAS RN: 922974-95-6
M. Wt: 297.358
InChI Key: DNKAKBJAPVZKMK-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one, also known as MPP, is a pyridazinone derivative that has been widely studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthetic Approaches : Research has explored microwave-assisted synthesis techniques for producing pyridine derivatives, including structures related to the compound , highlighting their potential for diverse biological activities and applications in pharmaceutical agents. This synthesis approach is noted for its efficiency and high yields, underlining the importance of pyridine derivatives in medicinal chemistry (Ashok et al., 2006).
  • Antimicrobial and Antitumor Activities : Another study focused on synthesizing novel pyridazin-3-one derivatives, indicating their utility in creating fused azines with potential antimicrobial and antitumor applications. These derivatives were synthesized through reactions involving acetic anhydride, showing excellent yields and underscoring the compound's relevance in developing new therapeutic agents (Ibrahim & Behbehani, 2014).
  • Herbicidal and Bleaching Activities : A study on the synthesis of 4-(3-Trifluoromethylphenyl)pyridazine derivatives, including those structurally related to the compound , demonstrated significant herbicidal and bleaching activities. These findings reveal the compound's potential use in agricultural applications, providing a basis for the development of new herbicides (Xu et al., 2008).

Chemical Transformations and Applications

  • Chemoselective Esterification : Research has identified (6-Oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters as efficient and selective coupling agents for the esterification of carboxylic acids, including those related to the compound . This chemoselective esterification process offers valuable insights into synthetic strategies for pharmaceutical compound development (Won et al., 2007).

properties

IUPAC Name

6-(4-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-4-6-14(7-5-13)15-8-9-16(21)20(18-15)12-17(22)19-10-2-3-11-19/h4-9H,2-3,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKAKBJAPVZKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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